Cas no 70346-52-0 ((2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid)
(2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- (E)-3-(1-METHYL-1H-IMIDAZOL-5-YL)ACRYLIC ACID
- (2E)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-enoic acid
- 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid
- Z2350964470
- (2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid
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- Inchi: 1S/C7H8N2O2/c1-9-5-8-4-6(9)2-3-7(10)11/h2-5H,1H3,(H,10,11)
- InChI Key: NMRLUTUNCWBWCC-UHFFFAOYSA-N
- SMILES: OC(C=CC1=CN=CN1C)=O
Computed Properties
- Exact Mass: 152.058577502g/mol
- Monoisotopic Mass: 152.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
- XLogP3: 0
(2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-364951-0.05g |
(2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
70346-52-0 | 95% | 0.05g |
$174.0 | 2023-07-11 | |
| Enamine | EN300-364951-0.1g |
(2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
70346-52-0 | 95% | 0.1g |
$257.0 | 2023-07-11 | |
| Enamine | EN300-364951-0.25g |
(2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
70346-52-0 | 95% | 0.25g |
$367.0 | 2023-07-11 | |
| Enamine | EN300-364951-0.5g |
(2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
70346-52-0 | 95% | 0.5g |
$579.0 | 2023-07-11 | |
| Enamine | EN300-364951-1.0g |
(2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
70346-52-0 | 95% | 1.0g |
$743.0 | 2023-07-11 | |
| Enamine | EN300-364951-2.5g |
(2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
70346-52-0 | 95% | 2.5g |
$1454.0 | 2023-07-11 | |
| Enamine | EN300-364951-5.0g |
(2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
70346-52-0 | 95% | 5.0g |
$2152.0 | 2023-07-11 | |
| Enamine | EN300-364951-10.0g |
(2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
70346-52-0 | 95% | 10.0g |
$3191.0 | 2023-07-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8183-500MG |
(2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
70346-52-0 | 95% | 500MG |
¥ 2,574.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8183-1G |
(2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
70346-52-0 | 95% | 1g |
¥ 3,220.00 | 2023-03-15 |
(2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid Suppliers
(2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on (2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid
Compound CAS No. 70346-52-0: (2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic Acid
Introduction to (2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic Acid
Compound CAS No. 70346-52-0, commonly referred to as (2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid, is a biologically active organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of imidazole derivatives, which are widely studied for their diverse pharmacological properties. The imidazole ring in its structure contributes to its ability to interact with biological targets, making it a valuable molecule in drug discovery and development.
Structural Features and Synthesis
The molecular structure of (2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid is characterized by an imidazole ring substituted at the 5-position with a methyl group and connected via a double bond to a propenoic acid moiety. This configuration imparts unique electronic and steric properties to the molecule, which are critical for its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including imidazole formation, alkylation, and oxidation processes. Researchers have optimized synthetic routes to enhance yield and purity, ensuring scalability for potential commercial applications.
Pharmacological Properties and Applications
Recent studies have highlighted the antimicrobial activity of (2E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-en oic acid, particularly against gram-positive bacteria and fungal pathogens. This property makes it a promising candidate for the development of novel antibiotics, addressing the growing concern of antibiotic resistance. Additionally, the compound has shown anti-inflammatory effects, suggesting its potential application in treating inflammatory diseases such as arthritis and dermatitis.
Another area of interest is its anticancer activity, where it has demonstrated selective cytotoxicity against various cancer cell lines. Preclinical studies indicate that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. These findings underscore its potential as a lead compound for anticancer drug development.
Recent Research Advances
In 2023, researchers explored the bioavailability and pharmacokinetics of (2E)-3-(1-methyl -1H-imidazol -5 -yl )prop -2 -enoic acid, revealing favorable absorption profiles in preclinical models. This data supports its potential as an orally administered drug. Furthermore, advancements in computational chemistry have enabled the design of analogs with improved potency and selectivity, expanding the scope of its therapeutic applications.
Another significant breakthrough involves the use of this compound as a biosensor component for detecting specific analytes in complex matrices. Its ability to form stable complexes with metal ions has been leveraged in developing highly sensitive analytical methods for environmental monitoring.
Conclusion
(E)-3-(1-methyl -1H-imidazol -5 -yl )prop -2 -enoic acid (CAS No. 70346 -5 2 -0) stands out as a versatile compound with multifaceted applications across healthcare, diagnostics, and environmental science. Its unique chemical structure, coupled with emerging research findings, positions it as a key player in advancing innovative solutions to global challenges. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to various scientific domains.
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